(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride

Description

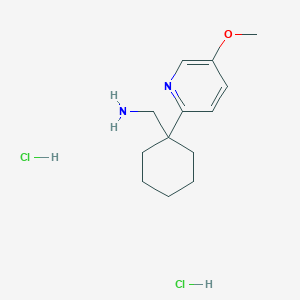

Structure

3D Structure of Parent

Properties

IUPAC Name |

[1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-11-5-6-12(15-9-11)13(10-14)7-3-2-4-8-13;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODWKCBTKKUTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2(CCCCC2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride involves several steps. The starting material is typically a cyclohexyl derivative, which undergoes a series of reactions to introduce the methoxypyridinyl group and the methanamine moiety. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry: In chemistry, (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms .

Medicine: In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on certain diseases or conditions, although more research is needed to fully understand its medical potential .

Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and influence cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl-Methoxy Substituents

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Pharmacological and Toxicological Comparisons

Key Insights :

- Target Compound : While its FPR-targeting activity is promising, toxicological data remain sparse, necessitating further studies .

- Chloro Derivatives : Compounds like (5-Chloropyridin-2-yl)methanamine dihydrochloride may pose higher toxicity risks due to reactive chlorine atoms .

- Diphenhydramine : As a clinically approved dihydrochloride salt, it serves as a benchmark for solubility and formulation strategies .

Biological Activity

(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride, with the CAS number 2567497-95-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22Cl2N2O, with a molecular weight of 293.23 g/mol. The compound features a cyclohexyl group linked to a methanamine moiety and a 5-methoxypyridin-2-yl substituent, which may contribute to its biological activity.

1. Receptor Interactions

Research indicates that this compound may act as an agonist for various serotonin receptors, particularly the 5-HT2C receptor. Preliminary studies suggest that compounds with similar structures exhibit selective agonistic activity towards 5-HT2C over other serotonin receptors such as 5-HT2A and 5-HT2B . The selectivity for these receptors is crucial as it may lead to fewer side effects associated with non-selective serotonergic agents.

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for the 5-HT2C receptor. For instance, studies have shown EC50 values in the nanomolar range, indicating potent activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Selectivity and Potency : A study on structurally related compounds indicated that modifications in the alkoxy substituents can enhance potency at the 5-HT2C receptor while maintaining selectivity over other serotonin receptors .

- Behavioral Studies : Animal models have been employed to assess the behavioral effects of compounds similar to this compound. These studies often focus on anxiety and depression-like behaviors, correlating receptor activity with therapeutic potential .

- Toxicological Assessments : Safety profiles are crucial for any potential therapeutic agent. Initial toxicological assessments suggest that this compound exhibits a favorable safety margin in preclinical models, although comprehensive studies are necessary to establish its safety in humans .

Data Summary Table

| Parameter | Value |

|---|---|

| CAS Number | 2567497-95-2 |

| Molecular Formula | C13H22Cl2N2O |

| Molecular Weight | 293.23 g/mol |

| Receptor Affinity | High affinity for 5-HT2C |

| EC50 (5-HT2C) | Nanomolar range |

| Toxicity Profile | Favorable in preclinical studies |

Q & A

Q. Key Considerations :

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts.

- Validate purity via HPLC (>98%) and NMR (e.g., absence of unreacted aldehyde peaks at ~9-10 ppm) .

Basic: How is the dihydrochloride salt form critical for experimental applications?

Methodological Answer:

The dihydrochloride salt improves:

- Solubility : Enhances aqueous solubility for in vitro assays (e.g., receptor binding studies in PBS buffer) .

- Stability : Reduces hygroscopicity and oxidative degradation compared to the free base, as confirmed by accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Protocol :

- Prepare stock solutions in deionized water (10 mM) and store at -20°C to prevent hydrolysis.

- Monitor pH (target ~3-4 for hydrochloride salts) to avoid precipitation in biological buffers .

Advanced: How does stereochemistry influence biological activity in related pyridinyl-cyclohexyl compounds?

Methodological Answer:

- Stereochemical Impact : Enantiomers (R/S) of similar compounds show divergent receptor binding affinities. For example, (R)-isomers of ethanamine derivatives exhibit 10-fold higher selectivity for serotonin receptors than (S)-isomers .

- Experimental Design :

- Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers .

- Validate stereochemical purity via circular dichroism (CD) or X-ray crystallography .

Q. Data Interpretation :

- Correlate enantiomeric excess (EE) with activity using dose-response curves (e.g., EC50 values) .

Advanced: How can researchers resolve contradictions in receptor binding data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Variations in buffer pH, ionic strength, or temperature alter ligand-receptor kinetics .

- Receptor Subtypes : Differences in subtype expression (e.g., 5-HT1A vs. 5-HT2A) across cell lines .

Q. Strategies :

Standardize Assays : Use identical cell lines (e.g., HEK293T transfected with human receptors) and buffer conditions .

Competitive Binding Studies : Compare displacement curves with reference ligands (e.g., ketanserin for 5-HT2A) to validate specificity .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., NMDA or serotonin receptors). Validate with mutagenesis studies targeting predicted binding residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. Case Study :

- Pyridinyl-cyclohexyl analogs with logP < 3.0 show improved blood-brain barrier penetration in murine models .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Verify methoxy group (δ ~3.8 ppm) and cyclohexyl protons (δ ~1.2-2.5 ppm) .

- 13C NMR : Confirm pyridine carbons (δ ~120-150 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ matching theoretical mass (±0.5 Da) .

Q. Quality Control :

- HPLC : Use C18 columns (gradient: 5-95% acetonitrile in 0.1% TFA) to assess purity (>95%) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Batch Reactor Optimization :

- Scale reactions using 10 L reactors with controlled stirring (500 rpm) and nitrogen atmosphere .

- Monitor exothermic steps (e.g., reductions) via in-line FTIR to prevent runaway reactions .

- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps; yields improve with 5% Pd/C (90% vs. 70% with Ni) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.